molecular formula C10H12N2O2S B1489217 1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one CAS No. 2098010-70-7

1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one

Cat. No. B1489217
CAS RN: 2098010-70-7
M. Wt: 224.28 g/mol
InChI Key: GDWMKDGMLNYNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one is a research chemical with the CAS number 2098010-70-7 . It has a molecular weight of 224.28 g/mol and a molecular formula of C10H12N2O2S . The compound is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one consists of a thiophene ring attached to an ethanone group and a 3-aminoazetidine-1-carbonyl group . The Smiles notation for this compound is CC(=O)C1=CC=C(S1)C(=O)N2CC(C2)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one include a molecular weight of 224.28 g/mol and a molecular formula of C10H12N2O2S . The Smiles notation for this compound is CC(=O)C1=CC=C(S1)C(=O)N2CC(C2)N .

Scientific Research Applications

Antimicrobial Applications

Synthetic thiophenes have been shown to possess antimicrobial properties, which could make compounds like 1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one potential candidates for developing new antimicrobial agents. These compounds could be tested against various bacterial strains to assess their efficacy .

Anticancer Agents

Thiophenes are used as raw materials in the synthesis of anticancer agents. The compound may have potential applications in cancer research, possibly as a precursor in the synthesis of novel anticancer drugs .

Anti-Atherosclerotic Agents

Similarly, thiophenes are used in the synthesis of anti-atherosclerotic agents. Research could explore the use of 1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one in this context .

Optoelectronic Properties

Thiophene derivatives have applications in optoelectronics, including use in semiconductors, solar cells, and organic field-effect transistors. The compound could be investigated for its potential optoelectronic properties .

Material Science

Thiophene compounds have diverse applications in material science due to their unique properties. The compound could be studied for its potential use in developing new materials with specific desired characteristics .

Medicinal Chemistry

Given the wide range of therapeutic properties of thiophene derivatives, there is significant interest in their applications in medicinal chemistry. The compound could be part of research efforts to develop new drugs with specific biological effects .

Pharmacological Potential

Thiophene derivatives have a broad spectrum of pharmacological potential, making them of interest for various applications in pharmaceutical research and development .

Biological Activity

Thiophene-based analogs are considered a potential class of biologically active compounds. Research into the biological activity of 1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one could lead to the discovery of new biologically active molecules .

properties

IUPAC Name

1-[5-(3-aminoazetidine-1-carbonyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-6(13)8-2-3-9(15-8)10(14)12-4-7(11)5-12/h2-3,7H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWMKDGMLNYNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one
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1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one
Reactant of Route 5
1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one
Reactant of Route 6
1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one

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